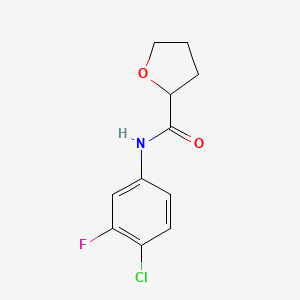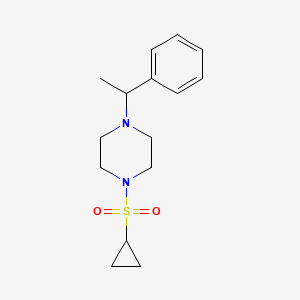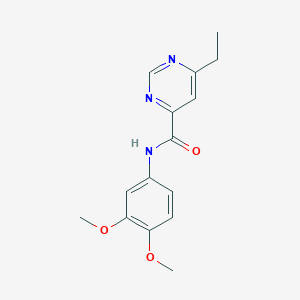
N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C11H11ClFNO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an oxolane ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxolane ring can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of the phenyl ring.
Oxidation Products: Lactones or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a tool compound in studying enzyme interactions and receptor binding affinities.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. The oxolane ring and carboxamide linkage contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide, particularly in the presence of chloro and fluoro substituents on the phenyl ring.
N-(2-chloro-6-fluorophenyl)-4-(methylamino)oxolane-3-carboxamide:
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11ClFNO2 |
|---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11ClFNO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15) |
InChI Key |
BUKPYUPEXOOYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15115552.png)
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15115554.png)
![4-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115560.png)
![4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15115566.png)
![4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B15115578.png)

![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B15115582.png)
![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B15115588.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15115594.png)



